2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide

Cooling threshold p-Menthane carboxamide Sensory potency

2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide (CAS 73410-12-5, molecular formula C₁₅H₂₉NO, molecular weight 239.40 g/mol), systematically named N-isobutyl-2-isopropyl-5-methylcyclohexanecarboxamide, is a synthetic p-menthane-3-carboxamide derivative. This compound belongs to the WS-series of physiological cooling agents and is recognized for its trigeminal cooling effect via activation of cold-sensitive receptors, primarily TRPM8.

Molecular Formula C15H29NO
Molecular Weight 239.40 g/mol
CAS No. 73410-12-5
Cat. No. B12692436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide
CAS73410-12-5
Molecular FormulaC15H29NO
Molecular Weight239.40 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C(=O)NCC(C)C)C(C)C
InChIInChI=1S/C15H29NO/c1-10(2)9-16-15(17)14-8-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3,(H,16,17)
InChIKeyITJYYFZIWYPAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isobutyl-2-isopropyl-5-methylcyclohexanecarboxamide (CAS 73410-12-5): Core Identity & Procurement-Relevant Profile


2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide (CAS 73410-12-5, molecular formula C₁₅H₂₉NO, molecular weight 239.40 g/mol), systematically named N-isobutyl-2-isopropyl-5-methylcyclohexanecarboxamide, is a synthetic p-menthane-3-carboxamide derivative . This compound belongs to the WS-series of physiological cooling agents and is recognized for its trigeminal cooling effect via activation of cold-sensitive receptors, primarily TRPM8 . Unlike many analog coolants, this compound carries an EINECS registration (277-464-8), confirming its status as a notified chemical substance within the EU framework and facilitating regulatory screening during procurement .

Why Generic Substitution of 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide Is Not Advisable


Within the p-menthane-3-carboxamide class, the identity of the N-alkyl substituent exerts a non-linear and profound influence on both cooling potency and physicochemical properties [1]. As demonstrated in controlled human threshold studies, simply exchanging the isobutyl group for an ethyl, propyl, or butyl chain shifts the cooling threshold by up to five-fold and alters the melting point by over 60 °C, which directly impacts formulation processability and sensory performance [1]. Consequently, p-menthane carboxamides are not interchangeable; selecting the precise N-substitution pattern is a critical decision that determines product efficacy, stability, and user experience.

Quantitative Evidence Guide: How 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide Differentiates from Closest Analogs


Cooling Threshold Potency: N-Isobutyl vs. N-Ethyl, N-Propyl, and N-Butyl Analogs

The target compound, N-isobutyl-p-menthane-3-carboxamide, exhibits a mean cooling detection threshold of 0.9 μg in a standardized human cold-receptor panel assay [1]. This places it at an intermediate potency level: it is 3-fold less potent than the N-ethyl analog (WS-3, threshold 0.3 μg) and 2.25-fold less potent than the N-tert-butyl derivative (threshold 0.4 μg), yet it is 1.6-fold more potent than the straight-chain N-butyl congener (threshold 1.4 μg) and comparable to the N-propyl analog (threshold 0.8 μg) [1]. The isobutyl substitution thus provides a cooling intensity that is milder than the industry-standard WS-3 but stronger than the simple N-butyl variant, offering a distinct sensory profile for product design.

Cooling threshold p-Menthane carboxamide Sensory potency

Melting Point Differentiation: N-Isobutyl vs. N-Ethyl and N-tert-Butyl Analogs

The N-isobutyl derivative displays a melting point of 111–112 °C, which is substantially higher than that of the N-ethyl analog (WS-3, mp 82.5–84.5 °C) and the N-propyl analog (mp 65–67 °C), yet markedly lower than the N-tert-butyl variant (mp 145–146 °C) [1]. This intermediate melting range offers a practical advantage: the compound remains a stable, non-caking solid under typical warehouse and manufacturing conditions (≤40 °C), avoiding the cold-chain or special storage requirements sometimes needed for low-melting coolants, while still being easily meltable for hot-fill or extrusion processes that would be challenging for very high-melting analogs.

Melting point Thermal stability Solid dosage formulation

Structural Consequence on Physicochemical Handling: Solid-State Advantage vs. Lower Homologs

At ambient temperature, the N-isobutyl compound is a crystalline solid (mp 111–112 °C), whereas the lower N-propyl analog (mp 65–67 °C) approaches the softening range in hot climates and the N-ethyl analog (WS-3, mp 82.5–84.5 °C) may partially sinter under extreme warehouse conditions [1]. The higher melting point of the N-isobutyl derivative reduces the likelihood of agglomeration, caking, and mass loss due to sublimation during long-term storage, thereby preserving lot-to-lot dispensing accuracy and minimizing material waste [1].

Physical form Handling Logistics

Optimal Application Scenarios for 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide Based on Quantitative Evidence


Intermediate Cooling Intensity Oral Care and Confectionery Products

When a product developer seeks a cooling sensation that is noticeably milder than the intense, rapid onset of WS-3 (threshold 0.3 μg) but more pronounced than the weak N-butyl analog (threshold 1.4 μg), the N-isobutyl compound (threshold 0.9 μg) provides a predictable, intermediate impact [REFS-1 of Section 3, Evidence 1]. This makes it suitable for toothpaste, mouthwash, and sugar-free chewing gum where excessive cooling may be perceived as irritating, yet the cooling effect must persist for consumer acceptance.

Heat-Stable Solid Formulations for Tropical and Ambient Distribution

Owing to its melting point of 111–112 °C, the N-isobutyl compound withstands storage temperatures up to approximately 40 °C without softening or caking, unlike the lower-melting N-ethyl (mp ~83 °C) and N-propyl (mp ~66 °C) analogs [REFS-1 of Section 3, Evidence 2]. This thermal robustness makes it the preferred choice for pressed tablets, powdered drink mixes, and solid personal care products distributed in tropical regions or through uncontrolled supply chains, thereby reducing the need for refrigerated logistics.

EU-Compliant Cooling Agent for Cosmetics and Toiletries

The EINECS registration (277-464-8) confirms that the N-isobutyl compound is a notified chemical substance within the European Union, simplifying regulatory dossiers for cosmetic and toiletry formulations [REFS-1 of Section 1]. When combined with its moderate potency and favorable melting point, this regulatory status positions the compound as a pragmatic selection for EU-bound products that require a p-menthane carboxamide coolant but must avoid the additional notification burden associated with non-listed analogs.

Benchmark Compound for Structure-Activity Relationship (SAR) Studies on TRPM8 Agonists

The well-defined cooling threshold (0.9 μg) and melting point (111–112 °C) of the N-isobutyl derivative, together with the parallel data for other chain-length variants in the same patent [REFS-1 of Section 3, Evidence 1], establish this compound as a valuable reference standard in academic and industrial SAR investigations of TRPM8-mediated cooling. Its intermediate physicochemical and sensory profile fills a critical data point between the high-potency N-tert-butyl and low-potency N-butyl extremes, enabling researchers to calibrate predictive models of coolant performance.

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